1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

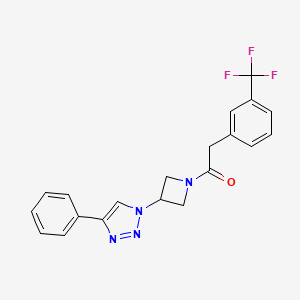

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a hybrid structure combining a 1,2,3-triazole ring, an azetidine (four-membered saturated nitrogen heterocycle), and a trifluoromethyl-substituted ethanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, a critical feature in drug design .

Properties

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-4-5-14(9-16)10-19(28)26-11-17(12-26)27-13-18(24-25-27)15-6-2-1-3-7-15/h1-9,13,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMXTFNSPRIDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition or "click" chemistry. The azetidine ring can be constructed using methods such as nucleophilic substitution reactions. The trifluoromethyl group is often introduced using reagents like trifluoromethyl sulfenyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The presence of the trifluoromethyl group makes the compound resistant to oxidation, but selective oxidation of other functional groups can be achieved using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, depending on the desired substituent

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the site of oxidation

Reduction: Reduced forms of the compound

Substitution: Substituted azetidine derivatives

Scientific Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where triazole and trifluoromethyl groups are beneficial.

Material Science: Its unique structure makes it suitable for use in the development of new materials with specific properties.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

Enzymes: Potential inhibition of enzymes such as carbonic anhydrase or proteases.

Receptors: Binding to specific receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Insights:

Triazole Core Variations :

- The target compound’s 1,2,3-triazole core is distinct from 1,2,4-triazole analogs (e.g., ), which may alter hydrogen-bonding interactions and metabolic pathways .

- Substituents on the triazole (e.g., phenyl, pyridinyl, sulfonyl) influence electronic properties and target selectivity. The 4-phenyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets .

Azetidine vs. Azetidinones (β-lactam analogs, ) exhibit antibacterial activity but lack the triazole moiety, highlighting the target’s unique hybrid design .

Ethanone Substituents: The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic stability and lipophilicity compared to nitro () or hydroxyphenyl () substituents . Phenoxy groups () may enhance solubility but reduce blood-brain barrier penetration, making the target’s trifluoromethyl group more favorable for CNS targets .

Synthetic Strategies: Click chemistry (CuAAC) is a likely route for triazole formation, as seen in . Azetidine incorporation may involve nucleophilic substitution or ring-closing reactions, analogous to ’s azetidinone synthesis .

Research Findings and Implications

- Biological Activity : While direct data for the target compound is unavailable, analogs with trifluoromethyl groups () and azetidines () show promise in kinase inhibition and antibacterial activity, respectively. The target’s structure suggests dual applicability in these areas.

- Structural Analysis : Crystallographic tools like SHELXL () could elucidate the target’s conformation, particularly the azetidine-triazole dihedral angle, critical for binding .

- Contradictions : Compounds with larger rings (e.g., piperazine in ) may offer better solubility but reduced target specificity compared to the rigid azetidine .

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound primarily involves interaction with specific molecular targets within cells. The triazole ring is known for its ability to inhibit various enzymes and receptors, which can lead to significant pharmacological effects.

Key Mechanisms:

- Inflammatory Pathways : The compound has been shown to inhibit the NLRP3 inflammasome, a critical component of the innate immune system. This inhibition can reduce the release of pro-inflammatory cytokines like IL-1β, which is pivotal in various inflammatory diseases .

- Antimicrobial Activity : Similar triazole-containing compounds have demonstrated antimicrobial properties. The mechanism often involves disrupting fungal cell membrane synthesis by inhibiting ergosterol production.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related analogs.

Case Studies

Several studies have investigated the biological activity of similar compounds that include the triazole moiety:

- NLRP3 Inhibition Study :

-

Antimicrobial Efficacy :

- Research on related triazole compounds indicated strong antifungal activity against Candida species. These findings suggest that structural features similar to those found in our compound may confer similar benefits.

- Cancer Cell Line Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.